Kirenol

Description

Properties

IUPAC Name |

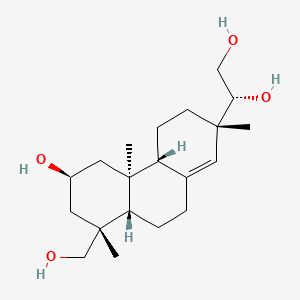

(1R)-1-[(2S,4aR,4bS,6S,8R,8aS)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3/t14-,15-,16-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYNTARIOIRWAB-JPDRSCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(C[C@@H](C[C@@]3(C)CO)O)C)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52659-56-0 | |

| Record name | Kirenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52659-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Isolating Kirenol from Siegesbeckia orientalis: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the extraction, isolation, and purification of the bioactive diterpenoid kirenol from Siegesbeckia orientalis. This document provides detailed experimental protocols, quantitative data, and a review of the compound's key signaling pathways.

Introduction

This compound, an ent-pimarane type diterpenoid, is a significant bioactive compound found in plants of the Siegesbeckia genus, particularly Siegesbeckia orientalis.[1][2][3] Renowned for its potent anti-inflammatory properties, this compound has garnered considerable interest in the scientific community for its therapeutic potential in a range of inflammatory conditions.[1][4] Preclinical studies have highlighted its efficacy in models of arthritis, inflammatory bowel disease, diabetic wounds, and acute lung injury.[1][5] This guide provides a comprehensive overview of the methodologies for isolating this compound from Siegesbeckia orientalis, along with a summary of its known mechanisms of action, to support further research and drug development efforts.

Extraction of this compound from Siegesbeckia orientalis

The initial step in isolating this compound involves the extraction of the compound from the dried, pulverized aerial parts of Siegesbeckia orientalis. Ethanol is a commonly used solvent for this purpose.

Experimental Protocol: Ethanolic Extraction

-

Plant Material Preparation: The aerial parts of Siegesbeckia orientalis are collected, dried, and pulverized into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to reflux extraction with 90% ethanol. A typical ratio is 20 kg of plant material to 80 liters of solvent. This process is often repeated three times, with each extraction lasting approximately 5 hours to ensure a thorough extraction of the bioactive compounds.[6]

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure at a temperature of around 55°C to yield a crude extract.[6] From 20 kg of dried plant material, approximately 1.35 kg of crude extract can be obtained.[6]

Fractionation and Purification of this compound

Following the initial extraction, a series of chromatographic techniques are employed to fractionate the crude extract and isolate this compound.

Experimental Protocol: Solvent Partitioning and Column Chromatography

-

Solvent Partitioning: The crude extract is typically partitioned with a solvent such as ethyl acetate to separate compounds based on their polarity.[6] For instance, 1.35 kg of crude extract can be extracted with ethyl acetate (4 x 10 L) to yield an ethyl acetate fraction (approximately 603 g).[6]

-

Silica Gel Column Chromatography: The ethyl acetate fraction is then subjected to silica gel column chromatography.[6] A gradient elution system is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate (ranging from 10:0 to 0:1, v/v).[6] This process separates the fraction into several sub-fractions.

-

Recrystallization: this compound can often be precipitated and isolated from the obtained fractions by recrystallization from methanol or acetone.[7]

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized.[7][8] A common method involves a C18 column with a mobile phase of acetonitrile and water.[8]

Quantitative Data

The yield and purity of this compound can vary depending on the plant source and the isolation methods employed. The following tables summarize quantitative data reported in the literature.

| Parameter | Value | Reference |

| Crude Extract Yield from S. orientalis | 5.3% | [9] |

| This compound Content in Ethanolic Extract | 4.2 ± 0.08 mg/g | [9] |

| Average this compound Content in Herba Siegesbeckiae | 0.14% | [8] |

| This compound Content Range in Herba Siegesbeckiae | 0 - 5.77 mg/g |

Table 1: this compound Yield from Siegesbeckia orientalis

| Method | Column | Mobile Phase | Flow Rate | Detection Wavelength |

| HPLC | Polaris C18 | Acetonitrile:Water (25:75) | 1.0 mL/min | - |

| HPLC | Kromasil C18 (4.6 mm x 200 mm, 5 µm) | Acetonitrile:Water (gradient) | 1.0 mL/min | 215 nm |

Table 2: HPLC Parameters for this compound Analysis [8]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[1][10] It blocks the degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[5][9] This leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and various interleukins.[4][5][9]

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. This compound has been observed to suppress the phosphorylation of key MAPK proteins, including ERK1/2 and JNK.[5][9] By inhibiting the MAPK pathway, this compound further downregulates the production of inflammatory mediators.

Caption: this compound's modulation of the MAPK signaling pathway.

AMPK-mTOR-ULK1 Autophagy Pathway

Recent studies have revealed that this compound can also inhibit inflammation by enhancing autophagy through the AMPK-mTOR-ULK1 pathway.[11] this compound activates AMPK and ULK1 while decreasing the phosphorylation of mTOR. This activation of autophagy contributes to its anti-inflammatory effects.[11]

Caption: this compound's role in the AMPK-mTOR-ULK1 autophagy pathway.

Conclusion

This technical guide provides a consolidated resource for the isolation of this compound from Siegesbeckia orientalis. The detailed protocols for extraction and purification, along with the summarized quantitative data, offer a practical framework for researchers. Furthermore, the elucidation of this compound's mechanisms of action through the NF-κB, MAPK, and AMPK-mTOR-ULK1 signaling pathways underscores its potential as a lead molecule for the development of novel anti-inflammatory drugs. Further research is warranted to optimize isolation techniques and fully explore the therapeutic applications of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A promising bioactive metabolite from siegesbeckia species: A detailed review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ameliorates endotoxin-induced acute lung injury by inhibiting the ERK and JNK phosphorylation-mediated NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits inflammation challenged by lipopolysaccharide through the AMPK-mTOR-ULK1 autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Kirenol: A Technical Guide to its Chemical Properties, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirenol is a naturally occurring, biologically active diterpenoid compound that has garnered significant attention in the scientific community for its diverse pharmacological properties.[1] Isolated primarily from plants of the Siegesbeckia genus, which have a history of use in traditional medicine for treating inflammatory conditions, this compound has demonstrated potent anti-inflammatory, anti-rheumatic, anticancer, and antioxidant activities in a variety of preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and molecular mechanisms of action of this compound, with a focus on its potential as a therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpenoid with the molecular formula C20H34O4 and a molecular weight of approximately 338.49 g/mol .[4][5] Its intricate structure, characterized by a polycyclic framework and multiple stereocenters, is fundamental to its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (1R)-1-[(2S,4aR,4bS,6S,8R,8aS)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol |

| CAS Number | 52659-56-0 |

| Molecular Formula | C20H34O4 |

| SMILES | C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(C--INVALID-LINK--O)C)--INVALID-LINK--O |

| InChIKey | NRYNTARIOIRWAB-JPDRSCFKSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 338.49 g/mol | [5] |

| Melting Point | 201-202 °C | [6] |

| Boiling Point (predicted) | 516.9 ± 35.0 °C | [6] |

| Density (predicted) | 1.2 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL); Insoluble in water (< 0.1 mg/mL) | [7][8] |

| LogP (predicted) | 1.78 - 2 | [6] |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 80.9 Ų |

Pharmacological Properties and Biological Activities

This compound exhibits a broad spectrum of pharmacological activities, with its anti-inflammatory and immunomodulatory effects being the most extensively studied.

Anti-inflammatory and Anti-Rheumatic Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[9] In animal models of rheumatoid arthritis, this compound has been shown to reduce paw swelling, attenuate synovial inflammation, and protect against cartilage and bone destruction.[10][11][12][13]

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell proliferation and survival in human chronic myeloid leukemia, thyroid cancer, and ovarian cancer cells.[14][15][16] The anticancer effects of this compound are mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Antioxidant Activity

This compound possesses antioxidant properties, contributing to its protective effects against cellular damage. It has been shown to enhance the expression of antioxidant enzymes and activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[1][17]

Table 3: Summary of Key Pharmacological Activities and Quantitative Data

| Activity | Model System | Key Findings | Quantitative Data (Concentration/Dosage) | Reference |

| Anti-inflammatory | LPS-stimulated murine macrophages | Inhibition of NO, PGE2, TNF-α, IL-6 production | 5, 10, 25 µM | [1] |

| Anti-inflammatory | IL-1β-stimulated human chondrocytes | Inhibition of NO, PGE2, TNF-α, IL-6, COX-2, iNOS | 10, 20, 40 µM | [9] |

| Anti-rheumatic | Collagen-induced arthritis in rats | Reduced arthritis score, paw swelling, and inflammatory cytokine levels | 2 mg/kg/day (oral) | [11][12] |

| Anti-rheumatic | Collagen-induced arthritis in mice | Inhibited synovial hyperplasia and cartilage erosion | 7.5, 30 mg/kg (intraperitoneal) | [10] |

| Anticancer | Human chronic myeloid leukemia K562 cells | Induced apoptosis and cell cycle arrest | IC50: 18.19 µg/mL (48h) | [14] |

| Anticancer | Human thyroid cancer cells | Inhibited cell survival and induced apoptosis | Not specified | [15] |

| Anticancer | Human ovarian cancer cells (SKOV3, A2780) | Inhibited cell proliferation, migration, and induced apoptosis | 100, 150, 200, 300 µmol/L | [3] |

| Antioxidant | Benzo[a]pyrene-induced oxidative stress in HUVECs | Activated Nrf2 signaling | 5, 10, 25 µM | [17] |

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[1][14][18][19]

Caption: this compound inhibits NF-κB activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. This compound has been observed to modulate the phosphorylation of MAPK proteins, including ERK, JNK, and p38, although the specific effects can be cell-type dependent.[14]

Caption: this compound modulates MAPK signaling.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is crucial for cell survival, proliferation, and metabolism. This compound has been shown to inhibit the PI3K/AKT pathway in cancer cells, contributing to its pro-apoptotic effects.[15][20] Conversely, in other contexts, it can activate this pathway to promote antioxidant responses via Nrf2.[6][17]

Caption: this compound's context-dependent effects on PI3K/AKT.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis, including bone formation. This compound has been found to activate this pathway, promoting osteoblast differentiation and fracture healing.[4][21]

Caption: this compound promotes osteogenesis via Wnt/β-catenin.

Experimental Protocols

This section outlines common experimental methodologies used in the investigation of this compound's biological activities.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from Siegesbeckia species involves the following steps:

-

Extraction: The dried and powdered plant material is typically extracted with ethanol or methanol at room temperature.[22]

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is often enriched in the ethyl acetate fraction.[22]

-

Chromatography: The this compound-rich fraction is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) using various solvent systems to isolate pure this compound.[22]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: this compound extraction and isolation workflow.

In Vitro Anti-inflammatory Assays

A common in vitro model to assess the anti-inflammatory activity of this compound involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Macrophages are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with LPS.

-

LPS Stimulation: LPS is added to the culture medium to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis: Cell lysates are collected to analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.

Western Blot Protocol

Western blotting is a standard technique to detect specific proteins in a sample.

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imager.

In Vivo Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model of rheumatoid arthritis.

-

Induction of Arthritis: Animals (e.g., DBA/1 mice or Wistar rats) are immunized with an emulsion of type II collagen and Freund's complete adjuvant.[10][11][12] A booster immunization is often given after a certain period.

-

This compound Treatment: this compound is administered to the animals, typically daily via oral gavage or intraperitoneal injection, starting before or after the onset of arthritis.[10][11][12]

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring the degree of paw swelling and erythema.

-

Histopathological Analysis: At the end of the study, the joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation, synovial hyperplasia, and cartilage/bone erosion.

-

Biochemical Analysis: Blood and synovial fluid can be collected to measure the levels of inflammatory cytokines and other relevant biomarkers.

Conclusion and Future Perspectives

This compound is a promising natural product with a well-documented portfolio of anti-inflammatory, anti-rheumatic, and anticancer activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/AKT, and Wnt/β-catenin, makes it an attractive candidate for further drug development. While preclinical studies have provided a strong foundation for its therapeutic potential, further research is warranted to optimize its pharmacokinetic properties, evaluate its long-term safety, and ultimately translate these promising findings into clinical applications for the treatment of inflammatory diseases and cancer.

References

- 1. This compound: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound relieves rheumatoid arthritis by targeting the TWEAK/Fn14 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Mechanisms of this compound against Ovarian Carcinoma: A Network Pharmacology and Experimental Validation Study In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on the interaction between the WNT/β-Catenin and RUNX2/TCF/LEF1 pathways in fracture healing in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Inhibits B[a]P-Induced Oxidative Stress and Apoptosis in Endothelial Cells via Modulation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation [mdpi.com]

- 8. This compound Inhibits the Function and Inflammation of Fibroblast-like Synoviocytes in Rheumatoid Arthritis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The protective effect of this compound in osteoarthritis: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits the Function and Inflammation of Fibroblast-like Synoviocytes in Rheumatoid Arthritis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. This compound exerts a potent anti-arthritic effect in collagen-induced arthritis by modifying the T cells balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchmgt.monash.edu [researchmgt.monash.edu]

- 14. This compound ameliorates endotoxin-induced acute lung injury by inhibiting the ERK and JNK phosphorylation-mediated NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant Compounds, this compound and Methyl ent-16α, 17-dihydroxy-kauran-19-oate Bioactivity-Guided Isolated from Siegesbeckia glabrescens Attenuates MITF-Mediated Melanogenesis via Inhibition of Intracellular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound alleviates diabetic nephropathy via regulating TGF-β/Smads and the NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound alleviates diabetic nephropathy via regulating TGF-β/Smads and the NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound inhibited the cell survival and induced apoptosis in human thyroid cancer cells by altering PI3K/AKT and MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of this compound on the interaction between the WNT/β-Catenin and RUNX2/TCF/LEF1 pathways in fracture healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound production in hairy root culture of Siegesbeckea orientalis and its antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Kirenol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kirenol, an ent-pimarane diterpenoid predominantly found in plants of the Siegesbeckia genus (family Asteraceae), has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-inflammatory properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in plants. It details the putative enzymatic steps, from the universal diterpenoid precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the this compound backbone and subsequent oxidative modifications. This document summarizes key quantitative data, outlines detailed experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic pathway and associated experimental workflows to facilitate further research and metabolic engineering efforts aimed at enhancing this compound production.

Introduction

This compound is a bioactive natural product with a promising therapeutic potential.[3][4][5][6] Its complex chemical structure is assembled through a specialized metabolic pathway in plants. Understanding the biosynthesis of this compound is crucial for several reasons: it enables the identification of the genes and enzymes involved, provides a basis for improving its production through metabolic engineering in plants or microbial hosts, and allows for the potential biocatalytic synthesis of novel this compound derivatives with enhanced pharmacological properties. This guide synthesizes the available information to provide a detailed technical resource for researchers in the field.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general scheme for ent-diterpenoid biosynthesis in plants, originating from the central isoprenoid pathway. The pathway can be divided into three main stages:

-

Formation of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP): This occurs via the methylerythritol phosphate (MEP) pathway in the plastids.

-

Cyclization of GGPP to the diterpene backbone: This is a two-step process catalyzed by two distinct types of terpene synthases (TPSs).

-

Post-cyclization modification: This involves a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) to yield the final this compound molecule.

The proposed biosynthetic pathway is illustrated below:

Key Enzymes in this compound Biosynthesis

While the specific enzymes from Siegesbeckia species have not yet been fully characterized, based on the biosynthesis of other ent-pimarane diterpenoids, the following enzyme families are predicted to be involved:

-

ent-Copalyl Diphosphate Synthase (CPS): A class II diterpene synthase that catalyzes the protonation-initiated cyclization of the linear GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[7][8][9]

-

ent-Pimara-8(14),15-diene Synthase (KSL): A class I diterpene synthase that catalyzes the ionization-initiated cyclization of ent-CPP to form the tricyclic pimaradiene skeleton.[1][10]

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes, likely belonging to the CYP71 clan, are responsible for the regio- and stereospecific hydroxylation of the ent-pimaradiene backbone to produce this compound.

Quantitative Data

Quantitative data on this compound biosynthesis is limited. The following table summarizes the available information on this compound content in Siegesbeckia species.

| Plant Material | Species | This compound Content (mg/g dry weight) | Reference |

| Hairy root culture | Siegesbeckia orientalis | 1.6 | [11] |

| Natural leaves | Siegesbeckia orientalis | 2.1 | [11] |

| Natural roots | Siegesbeckia orientalis | 0.3 | [11] |

The following table presents kinetic parameters for related diterpene synthases from other organisms, which can serve as a reference for future studies on the enzymes involved in this compound biosynthesis.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| ent-Copalyl diphosphate synthase (ORF2) | Streptomyces sp. KO-3988 | GGPP | 13.7 ± 1.0 | 3.3 x 10-2 | [12] |

| Pimara-9(11),15-diene synthase (ORF3) | Streptomyces sp. KO-3988 | ent-CPP | 2.6 ± 0.2 | 1.4 x 10-3 | [12] |

| ent-Copalyl diphosphate synthase (OsCPS1) | Oryza sativa | GGPP | ~5 | - | [13] |

| ent-Copalyl diphosphate synthase (OsCPS2) | Oryza sativa | GGPP | ~5 | - | [13] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Identification of Candidate Genes

A transcriptomic approach is typically employed to identify candidate genes.

Protocol: RNA Extraction and Transcriptome Sequencing

-

Plant Material: Collect young leaves, stems, and roots from Siegesbeckia orientalis or S. pubescens. Flash-freeze the tissues in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quality Control: Assess RNA integrity using an Agilent Bioanalyzer and quantify the concentration using a NanoDrop spectrophotometer.

-

Library Preparation: Prepare cDNA libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

-

Sequencing: Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq).

-

Data Analysis:

-

Perform quality control of raw reads using FastQC.

-

Assemble the transcriptome de novo using Trinity or SPAdes.

-

Annotate the assembled transcripts using BLAST against public databases (e.g., NCBI nr, Swiss-Prot) and by identifying conserved protein domains (e.g., using Pfam).

-

Identify candidate terpene synthase and cytochrome P450 genes based on sequence homology and domain analysis.

-

Functional Characterization of Terpene Synthases

Candidate TPS genes are heterologously expressed to determine their enzymatic function.

Protocol: Heterologous Expression of TPS in E. coli

-

Gene Cloning: Amplify the full-length coding sequences of candidate TPS genes from Siegesbeckia cDNA and clone them into an appropriate E. coli expression vector (e.g., pET28a).

-

Transformation: Transform the expression constructs into an E. coli strain engineered for diterpenoid production (e.g., a strain expressing a GGPP synthase).

-

Protein Expression:

-

Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 16°C) for 16-24 hours.

-

-

Product Analysis:

-

Harvest the cells by centrifugation.

-

Extract the terpene products from the cell pellet using an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene products by comparing their mass spectra and retention times to authentic standards or published data.

-

Functional Characterization of Cytochrome P450s

Candidate CYPs are typically co-expressed with a cytochrome P450 reductase (CPR) in a heterologous host, such as yeast.

Protocol: Heterologous Expression of CYPs in Saccharomyces cerevisiae

-

Gene Cloning: Clone the full-length coding sequences of candidate CYP genes and a plant CPR gene (e.g., from Arabidopsis thaliana) into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11).

-

Microsome Preparation:

-

Grow the transformed yeast in appropriate selection medium.

-

Induce protein expression by transferring the culture to a galactose-containing medium.

-

Harvest the cells and prepare microsomes by differential centrifugation.

-

-

Enzyme Assay:

-

Incubate the microsomes with the diterpene substrate (e.g., ent-pimara-8(14),15-diene), NADPH, and a buffer at an optimal temperature (e.g., 30°C).

-

Stop the reaction and extract the products with an organic solvent.

-

-

Product Analysis: Analyze the reaction products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated diterpenoids.

Quantification of this compound and Intermediates

Protocol: LC-MS/MS Quantification

-

Sample Preparation:

-

Grind freeze-dried plant material to a fine powder.

-

Extract the metabolites with a suitable solvent (e.g., methanol or ethanol) using ultrasonication.

-

Centrifuge the extract and filter the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the extract onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantify the analytes by comparing their peak areas to a standard curve of authentic this compound.

-

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is not well understood. However, the biosynthesis of other diterpenoids is known to be regulated by various signaling molecules, including jasmonates. Further research is needed to investigate the transcriptional regulation of the this compound biosynthetic genes in response to developmental cues and environmental stimuli.

Conclusion

This technical guide outlines the current, albeit putative, understanding of this compound biosynthesis in plants. The proposed pathway involves the sequential action of an ent-copalyl diphosphate synthase, an ent-pimara-8(14),15-diene synthase, and several cytochrome P450 monooxygenases. While the specific genes and enzymes from Siegesbeckia remain to be definitively identified and characterized, this guide provides a solid foundation and detailed experimental protocols to facilitate future research. Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental knowledge of plant specialized metabolism but also open up new avenues for the sustainable production of this valuable medicinal compound.

References

- 1. Production of Hairy Root Cultures and Transgenic Plants by Agrobacterium rhizogenes-Mediated Transformation | Springer Nature Experiments [experiments.springernature.com]

- 2. Induction of Hairy Roots by Agrobacterium Rhizogenes and Growth of Hairy Roots In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-steady-state kinetic analysis of the trichodiene synthase reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Functional characterisation of twelve terpene synthases from actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Functional analysis of eubacterial ent-copalyl diphosphate synthase and pimara-9(11),15-diene synthase with unique primary sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Kirenol's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kirenol, a diterpenoid derived from Siegesbeckia species, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways and its impact on the expression and activity of inflammatory mediators. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and visualizes the involved signaling cascades to support further research and drug development efforts.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting critical intracellular signaling pathways that regulate the inflammatory response. The core mechanisms involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the protective AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[1][2][3][4][5][6][7] This leads to a downstream reduction in the expression of NF-κB target genes, including those for cytokines and enzymes involved in inflammation.[1]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to inhibit the phosphorylation of ERK, JNK, and to a lesser extent, p38 MAPK, in response to inflammatory stimuli.[2][8] By attenuating the activation of these kinases, this compound disrupts the downstream signaling cascade that leads to the expression of inflammatory mediators.

Activation of the PI3K/Akt and Nrf2/HO-1 Axis

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound activates the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[9] The activation of Akt can have varied effects, but in the context of this compound's anti-inflammatory action, it is linked to the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). This compound promotes the phosphorylation and nuclear translocation of Nrf2, leading to an upregulation of HO-1 expression.[3][10][11][12] HO-1 plays a crucial role in cellular defense against oxidative stress and has potent anti-inflammatory properties.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Target | Cell Line | Stimulus | This compound Concentration | % Inhibition / Effect | Reference |

| NO Production | BV2 microglia | LPS | 50 µM | Significant reduction | [1] |

| BV2 microglia | LPS | 100 µM | Further significant reduction | [1] | |

| iNOS Expression | BV2 microglia | LPS | 50, 100 µM | Concentration-dependent reduction | [1] |

| COX-2 Expression | BV2 microglia | LPS | 50, 100 µM | Concentration-dependent reduction | [1] |

| TNF-α | HaCaT cells | TNF-α | 50, 100, 200 µg/mL | Dose-dependent inhibition | [4][6] |

| IL-6 | HaCaT cells | TNF-α | 50, 100, 200 µg/mL | Dose-dependent inhibition | [4][6] |

| IL-1β | HaCaT cells | TNF-α | 50, 100, 200 µg/mL | Dose-dependent inhibition | [4][6] |

Table 2: In Vivo Effects of this compound on Inflammatory Markers

| Animal Model | Treatment | Dosage | Effect | Reference |

| LPS-induced ALI (mice) | This compound (i.p.) | 30, 50, 100 mg/kg | Reduced IL-1β, IL-6, TNF-α in BALF | [1] |

| CIA (rats) | This compound (oral) | 1, 2, 4 mg/kg | Reduced paw swelling and IL-1β in synovial fluid | [7] |

Table 3: Effects of this compound on Signaling Pathways

| Pathway Component | Cell Line/Model | Stimulus | This compound Concentration/Dose | Effect | Reference |

| p-IκBα | Diabetic myocardium | Diabetes | 0.5, 2.0 mg/kg/d | Dose-dependent reduction | [8] |

| p-ERK1/2 | Diabetic myocardium | Diabetes | 0.5, 2.0 mg/kg/d | Dose-dependent reduction | [8] |

| p-JNK | Diabetic myocardium | Diabetes | 0.5, 2.0 mg/kg/d | Dose-dependent reduction | [8] |

| p-p38 | Diabetic myocardium | Diabetes | 0.5, 2.0 mg/kg/d | Dose-dependent reduction | [8] |

| Nuclear NF-κB p65 | CIA rat synovium | CIA | 1, 2, 4 mg/kg | Inhibition | [7] |

| Nrf2 expression | B[a]P-treated HUVECs | B[a]P | 10, 25 µmol | Upregulation | [10] |

| HO-1 expression | B[a]P-treated HUVECs | B[a]P | 10, 25 µmol | Upregulation | [10] |

| Nrf2 phosphorylation | LPS-induced ALI mice | LPS | 50, 100 mg/kg | Concentration-dependent increase | [3] |

| HO-1 expression | LPS-induced ALI mice | LPS | 50, 100 mg/kg | Concentration-dependent increase | [3] |

Detailed Experimental Protocols

The following are representative, detailed protocols for key experiments used to elucidate the anti-inflammatory mechanism of this compound. These are composite protocols based on standard methodologies and information from the cited literature.

Western Blot Analysis of NF-κB and MAPK Pathway Proteins

This protocol describes the detection of total and phosphorylated forms of key signaling proteins.

1. Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW 264.7 macrophages, BV2 microglia) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 translocation).

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

7. Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Representative Primary Antibodies:

-

Rabbit anti-phospho-NF-κB p65 (1:1000)

-

Rabbit anti-NF-κB p65 (1:1000)

-

Rabbit anti-phospho-IκBα (1:1000)

-

Rabbit anti-IκBα (1:1000)

-

Rabbit anti-phospho-ERK1/2 (1:2000)

-

Rabbit anti-ERK1/2 (1:2000)

-

Rabbit anti-β-actin (1:5000) (as a loading control)

-

8. Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated goat anti-rabbit IgG secondary antibody (1:5000) for 1 hour at room temperature.

9. Chemiluminescent Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

10. Data Analysis:

- Quantify the band intensities using image analysis software (e.g., ImageJ).

- Normalize the protein of interest to the loading control (β-actin).

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This protocol outlines the quantification of secreted cytokines in cell culture supernatants.

1. Cell Culture and Supernatant Collection:

-

Plate cells in 24-well plates.

-

Pre-treat with this compound as described above.

-

Stimulate with LPS for a longer duration (e.g., 12-24 hours).

-

Collect the cell culture supernatants and centrifuge to remove any cells or debris.

2. ELISA Procedure (using a commercial kit):

-

Follow the manufacturer's instructions for the specific ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific).

-

General Steps:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate for 1-2 hours at room temperature.

-

Add standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours.

-

Wash the plate.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes.

-

Wash the plate.

-

Add the substrate solution and incubate in the dark until color develops.

-

Stop the reaction with the stop solution.

-

3. Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the standards.

-

Calculate the concentration of the cytokines in the samples based on the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 mRNA

This protocol describes the measurement of gene expression levels of key inflammatory enzymes.

1. RNA Extraction and cDNA Synthesis:

-

Treat cells as described for the other assays.

-

Extract total RNA from the cells using a commercial RNA isolation kit (e.g., TRIzol, RNeasy).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

2. qRT-PCR:

-

Prepare the reaction mixture containing cDNA, forward and reverse primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

-

Representative Primer Sequences (for mouse):

-

iNOS Forward: 5'-GTTCTCAGCCCAACAATACAAGA-3'

-

iNOS Reverse: 5'-GTGGACGGGTCGATGTCAC-3'

-

COX-2 Forward: 5'-GGAGAGACTATCAAGATAGTGATC-3'

-

COX-2 Reverse: 5'-ATGGTCAGTAGACTTTTACAGCTC-3'

-

GAPDH Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

-

GAPDH Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

-

-

Perform the qRT-PCR using a real-time PCR system with a typical thermal cycling profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Conclusion

This compound demonstrates robust anti-inflammatory activity by targeting multiple key signaling pathways involved in the inflammatory cascade. Its ability to inhibit NF-κB and MAPK pathways while activating the Nrf2/HO-1 axis makes it a promising candidate for the development of novel anti-inflammatory therapeutics. The quantitative data and detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives. Future research should focus on clinical trials to validate these preclinical findings and explore the full therapeutic scope of this natural compound.

References

- 1. This compound: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates endotoxin-induced acute lung injury by inhibiting the ERK and JNK phosphorylation-mediated NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective Effects of this compound against Lipopolysaccharide-Induced Acute Lung Injury through the Modulation of the Proinflammatory NFκB Pathway and the AMPK2-/Nrf2-Mediated HO-1/AOE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qascf.com [qascf.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound upregulates nuclear annexin-1 which interacts with NF-κB to attenuate synovial inflammation of collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Attenuation of diabetic cardiomyopathy by relying on this compound to suppress inflammation in a diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The protective effect of this compound in osteoarthritis: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits B[a]P-Induced Oxidative Stress and Apoptosis in Endothelial Cells via Modulation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiac Protective Effect of this compound against Doxorubicin-Induced Cardiac Hypertrophy in H9c2 Cells through Nrf2 Signaling via PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pharmacological Profile of Kirenol: A Technical Guide

Introduction

Kirenol, a diterpenoid compound derived from Siegesbeckia species, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Traditionally used in Chinese medicine for conditions like rheumatoid arthritis, recent preclinical studies have elucidated its potential as a therapeutic agent for a range of inflammatory diseases, cancers, and other disorders.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to determine these properties.

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits potent anti-inflammatory and immunomodulatory properties across various preclinical models.[2][5] Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key signaling pathways implicated in the inflammatory cascade.[1][6]

Mechanism of Action

This compound's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][7] It also downregulates the expression of enzymes involved in inflammation, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][8]

The molecular mechanisms underlying these effects involve the modulation of several key signaling pathways:

-

NF-κB Pathway: this compound has been shown to inhibit the activation of the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of inflammation.[1][9] It can prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[9][10]

-

MAPK Pathway: this compound can modulate the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK and JNK, which are involved in inflammatory responses.[10][11]

-

JAK-STAT Pathway: In the context of rheumatoid arthritis, this compound has been observed to down-regulate the phosphorylation of JAK1 and JAK3 in the JAK-STAT pathway.[3]

-

PI3K/AKT Pathway: this compound's effects on cell survival and inflammation are also mediated through the PI3K/AKT pathway.[11][12]

-

AMPK-mTOR-ULK1 Pathway: this compound has been found to enhance autophagy by activating the AMPK-mTOR-ULK1 pathway, which contributes to its anti-inflammatory effects in lipopolysaccharide (LPS)-induced acute lung injury.[13]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line/Model | Stimulant | This compound Concentration | Observed Effect | Reference |

| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS) | - | 50, 100, 200 µg/ml | Dose-dependent inhibition of proliferation | [3] |

| RA-FLS | TNF-α (100 ng/ml) & IL-17A (100 ng/ml) | 50, 100, 200 µg/ml | Mild inhibition of proliferation | [3] |

| RA-FLS | - | 100–200 µg/ml | Inhibition of migration, invasion, and IL-6 secretion | [3][4] |

| BV2 microglia | Lipopolysaccharide (LPS) | 50, 100 µM | Inhibition of nitric oxide (NO) production | [2] |

| Chondrocytes | IL-1β | 10, 20, 40 µM | Inhibition of PGE2, NO, IL-6, TNF-α, COX-2, and iNOS expression | [14] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Induction | This compound Dosage | Route of Administration | Observed Effect | Reference |

| Collagen-Induced Arthritis (CIA) Mice | Collagen | Not specified | Not specified | Reduced pro-inflammatory cytokine production, synovium hyperplasia, and cartilage erosion | [2][3] |

| CIA Rats | Collagen | 1, 2, 4 mg/kg | Not specified | Decreased paw edema and synovial fluid IL-1β | [2] |

| Experimental Autoimmune Encephalomyelitis (EAE) Mice | MOG peptide | 10, 20, 40 µM | Not specified | Delayed disease onset and lowered clinical scores | [15] |

| N-Methyl-N-Nitrosourea-Induced Gastric Cancer Rats | N-Methyl-N-Nitrosourea | 30 mg/kg | Intragastric | Downregulated mRNA expression of NF-κB, TNF-α, and IL-6 | [16] |

Anti-cancer Activity

This compound has demonstrated promising anti-cancer properties in various cancer cell lines and animal models.[12][17] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and metastasis, and cell cycle arrest.[12][18]

Mechanism of Action

The anti-tumor effects of this compound are mediated through the modulation of signaling pathways critical for cancer cell survival and progression:

-

PI3K/AKT/CDK4 Signaling Pathway: In ovarian cancer cells, this compound was found to decrease the phosphorylation of PI3K and AKT, and downregulate the expression of CCND1 and CDK4, leading to cell cycle arrest.[12]

-

Induction of Apoptosis: this compound induces apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[12][18] It can also cause the externalization of phosphatidylserine, accumulation of reactive oxygen species (ROS), and alteration of mitochondrial membrane potential.[18]

-

Inhibition of Metastasis: this compound has been shown to reduce the migratory capacity of cancer cells and decrease the expression of matrix metalloproteinases MMP-2 and MMP-9, which are involved in invasion and metastasis.[12]

Quantitative Data on Anti-cancer Activity

Table 3: In Vitro Anti-cancer Effects of this compound

| Cell Line | This compound Concentration | Observed Effect | Reference |

| Human Chronic Myeloid Leukemia K562 | IC50: 53.05 µg/ml (24h), 18.19 µg/ml (48h), 15.08 µg/ml (72h) | Cytotoxic effects | [18] |

| Ovarian Cancer (SKOV3) | 0, 100, 150, 200 µmol/L (72h) | Reduced cell viability | [12] |

| Ovarian Cancer (A2780) | 0, 100, 200, 300 µmol/L (72h) | Reduced cell viability | [12] |

Other Pharmacological Activities

Beyond its anti-inflammatory and anti-cancer effects, this compound has been reported to possess a range of other beneficial properties, including:

-

Osteoporosis Protection: this compound promotes osteoblast differentiation and can protect against ovariectomy-induced osteoporosis.[2]

-

Wound Healing: It has shown potential in promoting wound healing in diabetic rats.[8]

-

Cardioprotective Effects: this compound may alleviate doxorubicin-induced cardiac hypertrophy.[12]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the pharmacological profile of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay: To determine the cytotoxic effects of this compound, human chronic myeloid leukemia K562 cells were treated with varying concentrations of this compound for 24, 48, and 72 hours. The cell viability was then assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of viable cells.[18]

-

CCK-8 Assay: The viability of ovarian cancer cells (SKOV3 and A2780) and normal ovarian epithelial cells (IOSE-80) was evaluated using the Cell Counting Kit-8 (CCK-8) assay. Cells were treated with different concentrations of this compound for 24, 48, and 72 hours to determine its inhibitory effect on cell growth.[12]

-

FLS Proliferation Assay: Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) were stimulated with this compound (50, 100, or 200 μg/ml) in DMEM. In some experiments, cells were also stimulated with TNF-α (100 ng/ml) and IL-17A (100 ng/ml). Cell proliferation was then measured to assess the inhibitory effect of this compound.[3]

Gene and Protein Expression Analysis

-

Quantitative PCR (qPCR): To assess the effect of this compound on gene expression, RA-FLS cells were treated with this compound (50, 100, or 200 μg/ml) for 4 hours. Total RNA was isolated using Trizol reagent, and reverse transcription was performed. Real-time PCR was then conducted to measure the mRNA levels of genes such as IL-6, IL-8, MMPs, NF-κB subunits, MAPK, JNK, and JAK.[3]

-

Western Blotting: To analyze protein expression and phosphorylation, cell lysates were prepared from treated cells. Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membranes were then probed with specific primary antibodies against proteins in the MAPK, JAK-STAT, and NF-κB pathways, followed by incubation with secondary antibodies and detection.[3][12]

Cell Migration and Invasion Assays

-

Wound Healing Assay: The effect of this compound on the migration of RA-FLS was assessed using a wound healing assay. A scratch was made in a confluent cell monolayer, and the cells were treated with different concentrations of this compound. The closure of the wound was monitored and quantified over time.[3]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

References

- 1. This compound: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation [mdpi.com]

- 2. This compound: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Function and Inflammation of Fibroblast-like Synoviocytes in Rheumatoid Arthritis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Function and Inflammation of Fibroblast-like Synoviocytes in Rheumatoid Arthritis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. This compound alleviates diabetic nephropathy via regulating TGF-β/Smads and the NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ameliorates endotoxin-induced acute lung injury by inhibiting the ERK and JNK phosphorylation-mediated NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibited the cell survival and induced apoptosis in human thyroid cancer cells by altering PI3K/AKT and MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Mechanisms of this compound against Ovarian Carcinoma: A Network Pharmacology and Experimental Validation Study In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits inflammation challenged by lipopolysaccharide through the AMPK-mTOR-ULK1 autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The protective effect of this compound in osteoarthritis: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound Exhibits the Protective Role against N-Methyl-N-Nitrosourea-Induced Gastric Cancer in Rats via Modulating the Oxidative Stress and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: A promising bioactive metabolite from siegesbeckia species: A detailed review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, a compound from Herba Siegesbeckiae, induces apoptosis in human chronic myeloid leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Kirenol as a Potential Therapeutic Agent in Rheumatoid Arthritis: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Current therapeutic strategies, while effective for many, present limitations, necessitating the exploration of novel treatment modalities. Kirenol, a diterpenoid compound extracted from the traditional Chinese medicinal herb Siegesbeckia herba, has emerged as a promising candidate. This technical guide synthesizes the core findings from preclinical investigations into the efficacy and mechanism of action of this compound in the context of RA. In vitro and in vivo studies have demonstrated this compound's potent anti-inflammatory, anti-proliferative, and immunomodulatory properties, suggesting its therapeutic potential in mitigating the debilitating effects of this disease. This document provides a detailed overview of the quantitative data, experimental methodologies, and implicated signaling pathways from these seminal studies.

In Vitro Efficacy of this compound on Fibroblast-Like Synoviocytes (FLS)

Fibroblast-like synoviocytes are key effector cells in the pathogenesis of RA, contributing to synovial inflammation and joint degradation. Preclinical studies have extensively evaluated the direct effects of this compound on RA-FLS.

Anti-Proliferative Effects

This compound has been shown to inhibit the proliferation of RA-FLS in a dose-dependent manner. This inhibitory effect is maintained even in the presence of pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17A (IL-17A).

| This compound Concentration (µg/mL) | Cell Proliferation Inhibition (%) - Unstimulated | Cell Proliferation Inhibition (%) - IL-17A Stimulated | Cell Proliferation Inhibition (%) - TNF-α Stimulated |

| 50 | Reported Inhibition[1] | Mild Inhibition[2] | Mild Inhibition[2] |

| 100 | Dose-dependent Inhibition[1] | Significant Inhibition Reported[3] | Significant Inhibition Reported[3] |

| 200 | Strong Inhibition[1] | Significant Inhibition Reported[3] | Significant Inhibition Reported[3] |

Inhibition of Cell Migration and Invasion

The invasive nature of RA-FLS contributes significantly to cartilage and bone erosion. This compound has demonstrated a dose-dependent inhibition of both migration and invasion of these cells.

| This compound Concentration (µg/mL) | Inhibition of FLS Migration | Inhibition of FLS Invasion |

| 100 | Inhibited[4] | Inhibited[4] |

| 200 | Significant Inhibition[3] | Inhibited[4] |

Modulation of Pro-inflammatory Cytokine Secretion

This compound effectively suppresses the secretion of key pro-inflammatory cytokines from RA-FLS, most notably Interleukin-6 (IL-6).

| This compound Concentration (µg/mL) | Effect on IL-6 Secretion | Effect on IL-8 Secretion |

| 100 | Inhibited[4] | Inhibited after 30 min[1] |

| 200 | Inhibited[4] | Inhibited after 30 min[1] |

In Vivo Efficacy of this compound in Animal Models of Rheumatoid Arthritis

The therapeutic potential of this compound has been further substantiated in vivo using the collagen-induced arthritis (CIA) model in both rats and mice, which mimics many aspects of human RA.

Amelioration of Clinical Symptoms

Oral administration of this compound has been shown to delay the onset and reduce the severity of arthritis, as evidenced by decreased paw swelling and lower arthritis scores.[5]

| This compound Dose | Animal Model | Key Clinical Outcomes |

| 1, 2, and 4 mg/kg | CIA Rats | Decreased paw edema.[6] |

| 2 mg/kg | CIA Rats | Delayed onset and reduced severity of CIA.[5] |

| 7.5 and 30 mg/kg | CIA Mice | Dose-dependent inhibition of bone erosion, synovial hyperplasia, and inflammation.[2] |

Modulation of Systemic and Local Inflammation

This compound treatment leads to a significant reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines in both the serum and synovial fluid of arthritic animals.

| This compound Dose | Animal Model | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines |

| 2 mg/kg | CIA Rats | Serum: Decreased TNF-α, IL-17A, IFN-γ.[5] Synovial Fluid: Decreased TNF-α, IL-17A, IL-6.[5] | Serum: Increased IL-4, IL-10, TGF-β1.[5] |

| 1, 2, and 4 mg/kg | CIA Rats | Synovial Fluid: Decreased IL-1β.[6] | Not Reported |

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-arthritic effects by modulating several key intracellular signaling pathways implicated in the pathogenesis of RA.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of this pathway in RA-FLS.[1][7] It has been reported that this compound upregulates nuclear annexin-1, which in turn inhibits NF-κB activation.[8]

TWEAK/Fn14 Signaling Pathway

The TWEAK/Fn14 pathway plays a significant role in synovial inflammation and proliferation. This compound has been found to directly bind to the Fn14 receptor, thereby inhibiting this signaling cascade.[8]

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another inflammatory cascade that this compound has been shown to inhibit at early time points, specifically affecting the phosphorylation of JAK1 and JAK3.[1]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rodents

A widely used preclinical model for RA, the CIA model involves the immunization of susceptible rodent strains with type II collagen, leading to the development of an autoimmune polyarthritis.

-

Induction: Female Wistar rats or DBA/1 mice are typically used. Primary immunization involves an intradermal injection of bovine or porcine type II collagen emulsified in Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA). A booster injection is often given 7 to 21 days after the initial immunization.[5][8]

-

Treatment: this compound is typically administered orally (p.o.) daily, commencing at a predetermined time point relative to immunization (prophylactic or therapeutic regimen).[5]

-

Assessment: Disease progression is monitored by measuring paw volume/thickness and assigning a clinical arthritis score. At the study endpoint, blood, synovial fluid, and joint tissues are collected for analysis.[8]

-

Histopathology: Joint tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage degradation, and bone erosion.[5]

Cell-Based Assays

-

Cell Culture: Human RA fibroblast-like synoviocytes (RA-FLS) or the MH7A cell line are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For stimulation experiments, cells are treated with recombinant human TNF-α or IL-17A.[1][7]

-

Proliferation Assay: Cell viability and proliferation are commonly assessed using MTT or CCK-8 assays.

-

Migration and Invasion Assays: Transwell assays (with or without Matrigel coating for invasion) are used to evaluate the migratory and invasive capacity of FLS.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cultured FLS or serum/synovial fluid from experimental animals are analyzed for cytokine concentrations (e.g., IL-6, TNF-α, IL-1β) using commercially available ELISA kits.[7]

-

Western Blotting: To investigate signaling pathways, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p65, IκBα, JAK1, STAT3).[7]

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in the management of rheumatoid arthritis. Its multifaceted mechanism of action, encompassing the inhibition of FLS proliferation and invasion, suppression of pro-inflammatory cytokine production, and modulation of key inflammatory signaling pathways, positions it as a compelling candidate for further development. Future research should focus on pharmacokinetic and toxicological profiling, as well as optimization of its formulation to enhance bioavailability. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into a novel therapeutic option for patients with rheumatoid arthritis.

References

- 1. This compound Inhibits the Function and Inflammation of Fibroblast-like Synoviocytes in Rheumatoid Arthritis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Inhibits the Function and Inflammation of Fibroblast-like Synoviocytes in Rheumatoid Arthritis in vitro and in vivo [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Inhibits the Function and Inflammation of Fibroblast-like Synoviocytes in Rheumatoid Arthritis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound exerts a potent anti-arthritic effect in collagen-induced arthritis by modifying the T cells balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound relieves rheumatoid arthritis by targeting the TWEAK/Fn14 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

Kirenol's Anti-Cancer Mechanisms in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-cancer effects of Kirenol, a natural diterpenoid compound, on ovarian cancer cells. The information presented herein is synthesized from in vitro studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development. This document details the cytotoxic and mechanistic properties of this compound, its impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.

Executive Summary

Ovarian cancer remains a significant challenge in gynecological oncology, often characterized by late diagnosis and the development of chemoresistance. The exploration of novel therapeutic agents with high efficacy and selectivity is paramount. This compound has emerged as a promising natural compound, demonstrating significant anti-cancer properties against ovarian cancer cells. In vitro studies have shown that this compound selectively inhibits the growth of ovarian cancer cells, induces cell cycle arrest and apoptosis, and hinders cell migration. The primary mechanism of action appears to be the modulation of the PI3K/AKT/CDK4 signaling pathway. This guide consolidates the key findings, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows.

Quantitative Data Summary

The anti-proliferative efficacy of this compound against human ovarian cancer cell lines (SKOV3 and A2780) and a normal human ovarian epithelial cell line (IOSE-80) has been quantified. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment, highlighting this compound's selective toxicity towards cancerous cells.

| Cell Line | Type | IC50 (µmol/L) after 72h |

| SKOV3 | Human Ovarian Cancer | 190[1] |

| A2780 | Human Ovarian Cancer | 259.1[1] |

| IOSE-80 | Normal Human Ovarian Epithelial | 395.4[1] |

Core Anti-Cancer Effects of this compound

This compound exerts a multi-faceted attack on ovarian cancer cells, impacting several key cellular processes essential for tumor growth and metastasis.

-

Inhibition of Cell Viability and Proliferation: this compound significantly reduces the viability of SKOV3 and A2780 ovarian cancer cells in a dose-dependent manner.[1] It also effectively suppresses the colony formation ability of these cells, indicating a strong inhibitory effect on their proliferative capacity.[1]

-

Induction of Apoptosis: this compound promotes programmed cell death in ovarian cancer cells.[1][2] This is achieved by modulating the expression of key apoptosis-regulating proteins, specifically by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[1][2]

-

Cell Cycle Arrest: The compound causes a halt in the cell cycle of SKOV3 and A2780 cells, further contributing to its anti-proliferative effects.[1][2]

-

Inhibition of Cell Migration: this compound effectively hinders the migratory ability of ovarian cancer cells.[1] This is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9, enzymes crucial for the degradation of the extracellular matrix and subsequent cell invasion.[1][2]

Molecular Mechanism of Action: The PI3K/AKT/CDK4 Signaling Pathway